1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one
Overview
Description
“1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one” is a chemical compound with the molecular formula C11H10F2N2O3 . It is used in research and has a molecular weight of 256.21 .
Synthesis Analysis
The synthesis of this compound involves the use of potassium carbonate in DMF (N,N-dimethyl-formamide) at 20 - 35℃ for 3 hours . Another method involves the use of 4-piperidone hydrochloride and triethylamine in chloroform at 70℃ for 7 hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-4-one ring attached to a 2,6-difluoro-4-nitrophenyl group .Scientific Research Applications
Chemical Reactions and Mechanisms
- The kinetics and mechanism of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, including complex reactions leading to specific fluoro and nitrophenyl compounds, are documented in a study by Jarczewski et al. (1986) (Jarczewski, Schroeder, & Dworniczak, 1986).
- Leffek and Maciejewska (1986) investigated the nucleophilic attack on the carbon–carbon double bond in reactions involving primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene, which is structurally similar to the compound of interest (Leffek & Maciejewska, 1986).
Synthesis and Application in Nitroxide Compounds
- Sakai et al. (2010) focused on the substitution of the 2,6-position of 2,2,6,6-tetramethylpiperidin-4-one compound, highlighting its applications in synthesizing nitroxide radicals under mild conditions (Sakai et al., 2010).
- Kinoshita et al. (2009) developed various functional nitroxyl radicals, particularly focusing on 2,6-substituted nitroxyl radicals, for applications as antioxidants and contrast agents (Kinoshita et al., 2009).
Molecular and Spectroscopic Analysis
- Ali et al. (2016) conducted enantiomeric resolution and simulation studies of various enantiomers of a piperidine-dione compound, analyzing the chiral recognition mechanism and its potential applications (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
- Panicker et al. (2015) explored the infrared spectrum, NBO, HOMO-LUMO, MEP, and molecular docking studies of a compound structurally related to 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one, providing insights into its potential anti-leishmanic activity (Panicker et al., 2015).
Pharmacological and Biological Studies
- Muto et al. (1988) separated stereo- and optical isomers of a similar piperidine compound to investigate differences in antihypertensive activities, contributing to understanding the pharmacological properties of such structures (Muto et al., 1988).
- Dega-Szafran et al. (2019) characterized hydrogen-bonded complexes involving piperidinium-ethanol and 2,6-dichloro-4-nitrophenol, revealing important molecular interactions relevant to drug design and biological applications (Dega-Szafran et al., 2019).
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. The signal word is “Warning” and precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . The specific hazard statements are H302-H315-H319 .
Properties
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-9-5-7(15(17)18)6-10(13)11(9)14-3-1-8(16)2-4-14/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKUBECGUXCFGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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